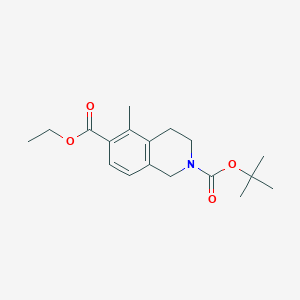
2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine is a chemical compound that features a pyridine ring substituted with a methoxy group and a pyrrolidinyl group protected by a tert-butoxycarbonyl (Boc) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is first protected with a Boc group to form 1-Boc-3-pyrrolidinyl.
Coupling with Pyridine: The protected pyrrolidinyl group is then coupled with a pyridine derivative that has a methoxy group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Using large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of free amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine involves its interaction with specific molecular targets. The Boc-protected pyrrolidinyl group can be deprotected to reveal the active amine, which can then interact with enzymes or receptors. The methoxy group on the pyridine ring may also play a role in modulating the compound’s activity by affecting its electronic properties and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Boc-3-pyrrolidinyl)acetic Acid: Similar in structure but with an acetic acid group instead of a methoxypyridine.
2-(1-Boc-3-pyrrolidinyl)acetonitrile: Contains a nitrile group instead of a methoxypyridine.
1-Boc-3-Pyrrolidineacetic Acid: Similar pyrrolidinyl group but with different substituents.
Uniqueness
2-(1-Boc-3-pyrrolidinyl)-5-methoxypyridine is unique due to the presence of both the Boc-protected pyrrolidinyl group and the methoxy-substituted pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C15H22N2O3 |
|---|---|
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
tert-butyl 3-(5-methoxypyridin-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-7-11(10-17)13-6-5-12(19-4)9-16-13/h5-6,9,11H,7-8,10H2,1-4H3 |
InChI-Schlüssel |
SAJLCAVCGREXHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13682844.png)
![5-Chloro-3-iodobenzo[b]thiophene](/img/structure/B13682845.png)
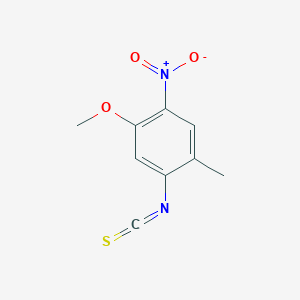



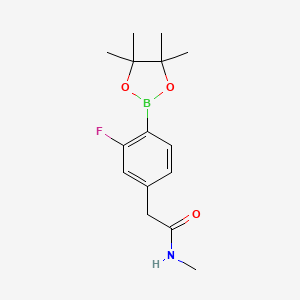
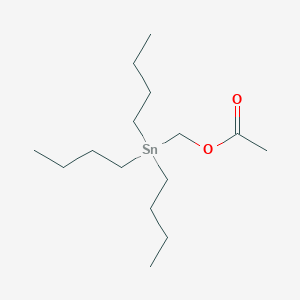
![2-[(2-Methylpropan-2-yl)oxycarbonyl-(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B13682878.png)
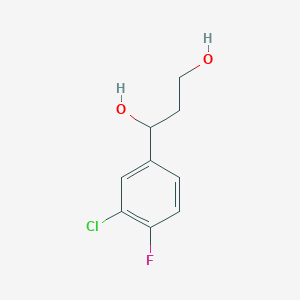
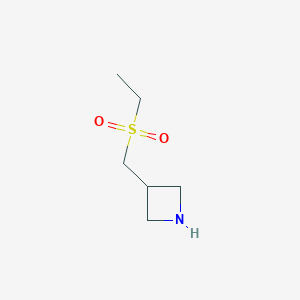
![2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13682904.png)

